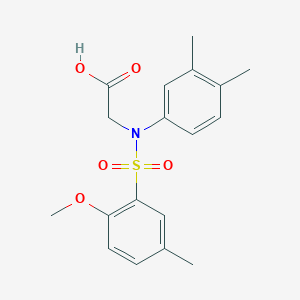![molecular formula C23H26FN5OS2 B305199 1-{[(5-{[(4-fluorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine](/img/structure/B305199.png)
1-{[(5-{[(4-fluorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[(5-{[(4-fluorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine is a compound that has been synthesized and studied for its potential scientific research applications. This compound has been found to have a unique mechanism of action and has shown promising results in various biochemical and physiological assays.
作用機序
The mechanism of action of 1-{[(5-{[(4-fluorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine involves modulating the activity of certain neurotransmitters in the brain. Specifically, it has been found to act as a partial agonist at the 5-HT1A receptor and a full agonist at the 5-HT2A receptor. This results in an increase in the release of certain neurotransmitters such as dopamine and serotonin, which are involved in regulating mood, anxiety, and other neurological functions.
Biochemical and Physiological Effects
1-{[(5-{[(4-fluorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine has been found to have various biochemical and physiological effects. In vitro studies have shown that it can increase the release of dopamine and serotonin in the brain, which are involved in regulating mood and anxiety. It has also been found to have anxiolytic and antidepressant effects in various animal models.
実験室実験の利点と制限
The advantages of using 1-{[(5-{[(4-fluorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine in lab experiments include its unique mechanism of action and its potential for the treatment of various neurological disorders. However, there are also some limitations to using this compound. One of the main limitations is its low solubility in water, which can make it difficult to work with in certain assays.
将来の方向性
There are several future directions for research on 1-{[(5-{[(4-fluorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine. One direction is to further investigate its mechanism of action and how it modulates the activity of neurotransmitters in the brain. Another direction is to study its potential for the treatment of various neurological disorders in animal models and clinical trials. Additionally, there is potential for the development of new analogs of this compound with improved solubility and potency.
合成法
The synthesis method for 1-{[(5-{[(4-fluorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine involves several steps. The starting material for the synthesis is 4-phenylpiperazine, which is reacted with 4-fluorobenzyl chloride to obtain 4-phenylpiperazine-1-carboxylic acid 4-fluorobenzyl ester. This intermediate is then reacted with thioacetic acid to obtain 4-phenylpiperazine-1-acetylthioacetate. The final step involves reacting this intermediate with 4-methyl-5-(4-methyl-1H-1,2,3-triazol-1-yl)-2-mercaptobenzyl alcohol to obtain 1-{[(5-{[(4-fluorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine.
科学的研究の応用
1-{[(5-{[(4-fluorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine has been studied for its potential scientific research applications. One of the main applications of this compound is in the field of neuroscience. It has been found to have a unique mechanism of action that involves modulating the activity of certain neurotransmitters in the brain. This makes it a potential candidate for the treatment of various neurological disorders such as anxiety, depression, and schizophrenia.
特性
製品名 |
1-{[(5-{[(4-fluorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine |
|---|---|
分子式 |
C23H26FN5OS2 |
分子量 |
471.6 g/mol |
IUPAC名 |
2-[[5-[(4-fluorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C23H26FN5OS2/c1-27-21(16-31-15-18-7-9-19(24)10-8-18)25-26-23(27)32-17-22(30)29-13-11-28(12-14-29)20-5-3-2-4-6-20/h2-10H,11-17H2,1H3 |
InChIキー |
GCZMZXAUJZPUNB-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)CSCC4=CC=C(C=C4)F |
正規SMILES |
CN1C(=NN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)CSCC4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,5-dimethoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B305116.png)
amino]-N-(3-methoxyphenyl)acetamide](/img/structure/B305120.png)
amino]-N-(2-methoxyphenyl)acetamide](/img/structure/B305121.png)
amino]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B305124.png)
![ethyl 4-{N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate](/img/structure/B305127.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-3-chloro-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B305128.png)
amino]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B305129.png)
amino]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B305130.png)
amino]-N-(3-methoxypropyl)acetamide](/img/structure/B305133.png)
amino]-N-(2-methoxyethyl)acetamide](/img/structure/B305134.png)


![N-allyl-2-[(4-bromobenzyl)thio]acetamide](/img/structure/B305138.png)
